molecular formula C15H12F3N3O2S B5577881 4-hydroxy-12-(trifluoromethyl)-8,9,10,11-tetrahydro-1H-cyclohepta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one

4-hydroxy-12-(trifluoromethyl)-8,9,10,11-tetrahydro-1H-cyclohepta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one

Cat. No.: B5577881
M. Wt: 355.3 g/mol
InChI Key: ZNKSRVCJXJTMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-12-(trifluoromethyl)-8,9,10,11-tetrahydro-1H-cyclohepta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one is a useful research compound. Its molecular formula is C15H12F3N3O2S and its molecular weight is 355.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.06023229 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of this compound and its analogs involves a multistep chemical process that starts with specific precursors. Such compounds are typically characterized by their unique tricyclic or tetracyclic structures, incorporating elements like pyrimidine and thiophene rings. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are commonly used for structural characterization. This methodological approach enables the synthesis of complex molecules with potential biological activities (Mittal et al., 2011; Sukach et al., 2015).

Antimicrobial Activity

  • Some derivatives have been evaluated for their antimicrobial properties against a variety of bacterial and fungal strains. These compounds have shown promising antibacterial and antifungal activities, suggesting potential for the development of new antimicrobial agents (Mittal et al., 2011; Scapin et al., 2017).

Antitumor Activity

  • Research has also explored the antitumor potential of these compounds. Certain derivatives were tested against various cancer cell lines, including liver and breast cancer cells, demonstrating notable antitumor activities. This highlights the potential of these molecules as scaffolds for the development of new anticancer therapies (Edrees & Farghaly, 2017).

Novel Reactions and Mechanisms

  • The chemistry of these compounds involves novel reactions and mechanisms, including cyclocondensation reactions, regioselective cycloadditions, and the synthesis of enantiomeric forms. These studies not only expand the repertoire of synthetic chemistry but also contribute to a deeper understanding of the structure-activity relationships of these molecules (Gao et al., 2015; Shi et al., 2018).

Properties

IUPAC Name

10-(trifluoromethyl)-18-thia-2,13,15-triazatetracyclo[9.7.0.03,9.012,17]octadeca-1,3(9),10,12(17)-tetraene-14,16-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O2S/c16-15(17,18)9-6-4-2-1-3-5-7(6)19-13-8(9)10-11(24-13)12(22)21-14(23)20-10/h1-5H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKSRVCJXJTMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N=C3C(=C2C(F)(F)F)C4=C(S3)C(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.